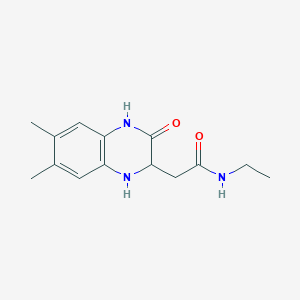

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide

描述

属性

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-4-15-13(18)7-12-14(19)17-11-6-9(3)8(2)5-10(11)16-12/h5-6,12,16H,4,7H2,1-3H3,(H,15,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQBBDNOTLHQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide typically involves the condensation of 6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline with N-ethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate and refine the compound.

化学反应分析

Types of Reactions

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce tetrahydroquinoxaline derivatives.

科学研究应用

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the acetamide nitrogen and the quinoxaline core. Key comparisons include:

Key Observations :

- N-Substituent Impact : The ethyl group in the target compound balances lipophilicity and solubility compared to bulkier substituents like isobutyl (risk of toxicity) or aromatic groups (e.g., 4-methylphenyl, which may enhance crystallinity) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may alter reactivity or binding affinity, whereas electron-donating groups (e.g., methyl in ) could stabilize interactions with hydrophobic pockets.

生物活性

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide is a member of the quinoxaline derivatives, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the inhibition of the Nonsense-Mediated mRNA Decay (NMD) pathway. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves the inhibition of the NMD pathway. NMD is a cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). By inhibiting this pathway:

- Increased Stability : The compound stabilizes PTC-containing mRNAs, leading to increased expression levels of proteins like p53.

- Disruption of Protein Interactions : It disrupts the interaction between SMG7 and UPF1 proteins, essential for NMD function.

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity:

- Cytotoxicity : In cell line studies, it has shown cytotoxic effects against various cancer cell lines. For instance:

- Antitumor Activity : The compound's ability to stabilize p53 mRNA correlates with increased p53 protein levels, which is crucial in tumor suppression and apoptosis induction.

Case Studies

A notable case study examined the effects of this compound on human cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect Observed |

|---|---|---|

| Jurkat T Cells | 8.10 | Induction of apoptosis |

| HeLa Cells | 12.50 | Increased p53 expression |

| MCF7 Breast Cancer | 10.00 | Cell cycle arrest at G1 phase |

These results highlight the compound's potential as an anticancer agent through modulation of mRNA stability and protein expression.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-ethylacetamide, and how is purity validated?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with a functionalized quinoxaline core. For example, analogous acetamide derivatives are synthesized via coupling reactions between substituted amines and activated carbonyl intermediates under acidic or basic conditions . Purity is validated using HPLC (≥95% purity, as noted in pharmacological studies) and corroborated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are critical for characterizing the compound’s structural and electronic properties?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O and C–H···O interactions observed in related quinoxaline derivatives) .

- Spectroscopy : Infrared (IR) spectroscopy identifies amide and carbonyl stretches, while NMR (¹H/¹³C) confirms substituent positions and stereochemistry .

- Chromatography : Reverse-phase HPLC ensures purity and stability under storage conditions .

Advanced Research Questions

Q. How does this compound inhibit nonsense-mediated mRNA decay (NMD), and what experimental models validate this mechanism?

- Methodological Answer : The compound (NMDI-14) binds to NMD pathway components, likely interfering with UPF1 ATPase activity. In vitro validation involves luciferase reporter assays in HEK293T cells transfected with plasmids containing premature termination codons (PTCs). Dose-response curves (0.1–10 µM) quantify inhibition efficiency, while Western blotting confirms reduced degradation of PTC-containing transcripts .

Q. How can researchers resolve contradictions in crystallographic data for related tetrahydroquinoxaline derivatives?

- Methodological Answer : Discrepancies in bond angles or hydrogen-bonding geometries (e.g., N1–C7–C8A vs. O1–C7–C8–N2 parameters) require refinement using software like SHELXL . Multi-temperature crystallography or high-pressure studies can assess flexibility. Cross-validation with density functional theory (DFT) optimizes structural accuracy .

Q. What strategies mitigate the compound’s developmental toxicity in zebrafish models?

- Methodological Answer : Toxicity observed in zebrafish embryos (e.g., cardiac defects at >5 µM) necessitates dose optimization via microinjection at later developmental stages (e.g., 24–48 hpf). Alternatively, prodrug formulations or controlled-release matrices (e.g., PLGA nanoparticles) may reduce acute toxicity while maintaining efficacy.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to UPF1 or B1 receptors, using crystal structures (PDB: 4U5Z for UPF1) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, highlighting critical residues (e.g., UPF1 Tyr634) .

- QSAR models : Train on analogs to optimize logP and polar surface area for blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。